Cas no 1103515-76-9 (N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide)
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
- F2862-0436
- N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
- N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
- VU0502721-1
- 1103515-76-9
- AKOS024472519
-
- Inchi: 1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20)
- InChI Key: UIPDTOZURRHNQY-UHFFFAOYSA-N
- SMILES: O=C(C1CC2C=CC=CC=2N1C(C1=CC=C([N+](=O)[O-])O1)=O)NCC
Computed Properties
- Exact Mass: 329.10117059g/mol
- Monoisotopic Mass: 329.10117059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 108Ų
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2862-0436-2μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-5μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-10μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-20μmol |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-1mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-2mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-3mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-4mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-5mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2862-0436-10mg |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103515-76-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide: A Comprehensive Overview
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-76-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, exhibits a unique structure and a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is characterized by a 2,3-dihydroindole core linked to a 5-nitrofuran moiety through an amide bond. The presence of the nitro group on the furan ring and the ethyl substituent on the indole core contribute to its distinct chemical properties and biological activity. These structural features have been extensively studied for their potential in modulating various biological pathways.
Recent research has highlighted the potential of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory processes. This property makes it a valuable candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has also demonstrated significant antimicrobial activity. Research has shown that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics to combat multidrug-resistant infections.
The pharmacokinetic profile of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has been another area of focus in recent studies. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it exhibits low toxicity in animal models, making it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its potential as a therapeutic agent.
The synthesis of N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide involves several well-established chemical reactions. The key steps include the formation of the 5-nitrofuran carboxylic acid derivative and its subsequent coupling with the indole core through an amide bond formation. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound can be produced efficiently on a larger scale for clinical use.
In conclusion, N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-76-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and microbial infections. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future applications in medicine.
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